molecular formula C10H17ClO2S B13161339 Spiro[4.5]decane-6-sulfonyl chloride

Spiro[4.5]decane-6-sulfonyl chloride

Cat. No.: B13161339
M. Wt: 236.76 g/mol
InChI Key: JQQOSIHHHABBSZ-UHFFFAOYSA-N
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Description

Spiro[45]decane-6-sulfonyl chloride is a chemical compound characterized by a spirocyclic structure, where a sulfonyl chloride group is attached to the sixth carbon of the spiro[45]decane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4One common method involves the dimerization of ene-vinylidenecyclopropanes catalyzed by a rhodium complex, which constructs the spiro[4.5]decane skeleton under mild reaction conditions . The sulfonyl chloride group can then be introduced through a reaction with chlorosulfonic acid or thionyl chloride.

Industrial Production Methods

Industrial production methods for spiro[4.5]decane-6-sulfonyl chloride are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-6-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The spirocyclic core can undergo oxidation reactions, potentially leading to the formation of spirocyclic ketones or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature to reflux.

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), low temperature.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), room temperature to reflux.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Spirocyclic Ketones/Alcohols: Formed from oxidation reactions.

Scientific Research Applications

Spiro[4.5]decane-6-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Used in the synthesis of novel materials with unique properties, such as spirocyclic polymers.

Mechanism of Action

The mechanism of action of spiro[4.5]decane-6-sulfonyl chloride depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form various derivatives. In medicinal chemistry, its mechanism would depend on the specific biological target, such as enzyme inhibition or receptor binding. For example, spiro[4.5]decanone derivatives have been studied as inhibitors of prolyl hydroxylase domain enzymes, which play a role in the regulation of hypoxia-inducible factors .

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decanone: A related compound with a ketone group instead of a sulfonyl chloride group.

    Spiro[5.5]undecane: A larger spirocyclic compound with a similar structural motif.

    Spiro[4.5]trienone: A spirocyclic compound with a trienone structure.

Uniqueness

Spiro[4.5]decane-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other spirocyclic compounds. This makes it a valuable intermediate in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which are important in various chemical and pharmaceutical applications.

Biological Activity

Spiro[4.5]decane-6-sulfonyl chloride is a unique compound characterized by its spirocyclic structure and the presence of a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C10_{10}H17_{17}ClO2_2S
  • Molecular Weight : 237 Da
  • CAS Number : 1934472-90-8
  • IUPAC Name : Spiro[4.5]decane-1-sulfonyl chloride

The sulfonyl chloride group enhances the reactivity of the compound, making it suitable for various chemical transformations and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes are critical in regulating hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to oxygen levels. Inhibition of PHDs may have implications for cancer therapy and other diseases associated with hypoxia.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Prolyl Hydroxylases : By inhibiting these enzymes, the compound stabilizes HIFs, leading to increased expression of genes involved in angiogenesis and metabolic adaptation to low oxygen conditions.
  • Impact on Hypoxia Signaling Pathways : The modulation of these pathways suggests potential therapeutic applications in treating ischemic diseases and certain cancers.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityKey Findings
PHD InhibitionDemonstrated significant inhibition of PHD activity, leading to HIF stabilization.
Anticancer PotentialShowed promise in enhancing tumor oxygenation and reducing tumor growth in hypoxic environments.
Enzyme Binding StudiesConfirmed binding affinity to PHDs, with IC50 values indicating effective inhibition at low concentrations.

Case Studies

  • Cancer Research : A study explored the effects of this compound on tumor models under hypoxic conditions. Results indicated that treatment led to increased HIF levels, promoting angiogenesis and enhancing tumor growth inhibition.
  • Ischemia Models : In animal models of ischemia, administration of the compound resulted in improved tissue oxygenation and reduced infarct size, suggesting its potential utility in ischemic heart disease.

Properties

Molecular Formula

C10H17ClO2S

Molecular Weight

236.76 g/mol

IUPAC Name

spiro[4.5]decane-10-sulfonyl chloride

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8H2

InChI Key

JQQOSIHHHABBSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2)C(C1)S(=O)(=O)Cl

Origin of Product

United States

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